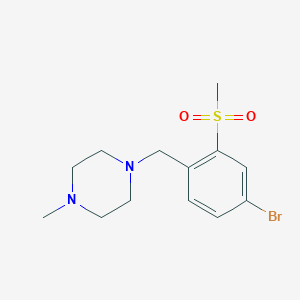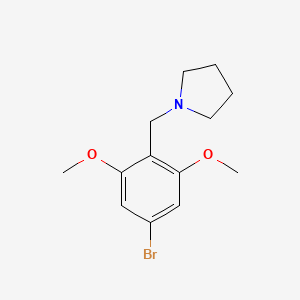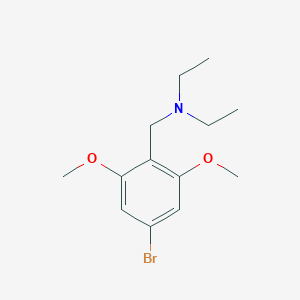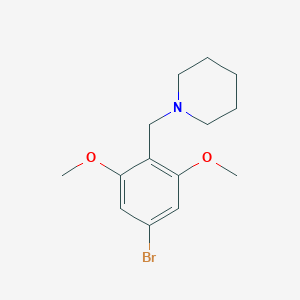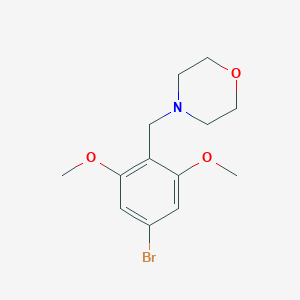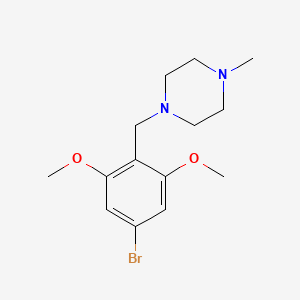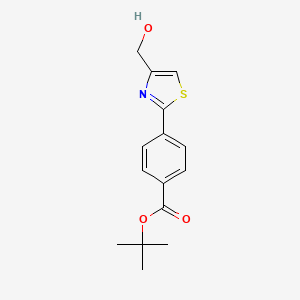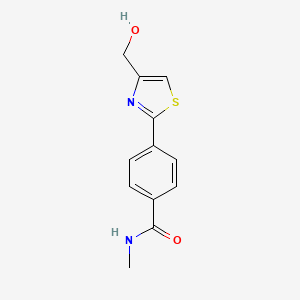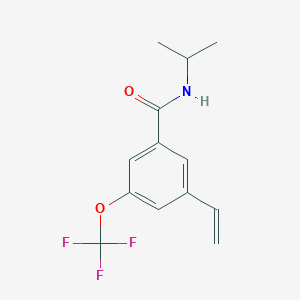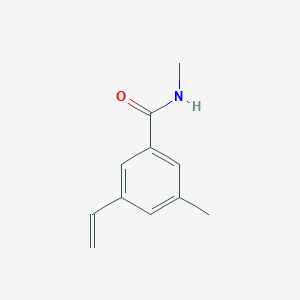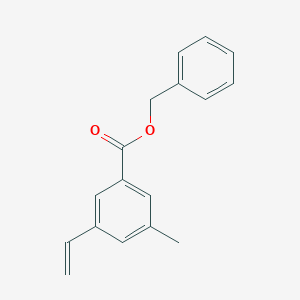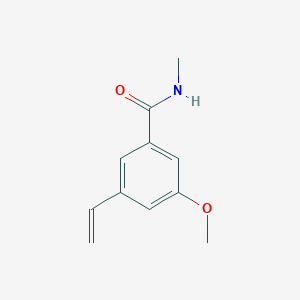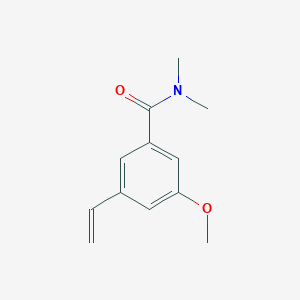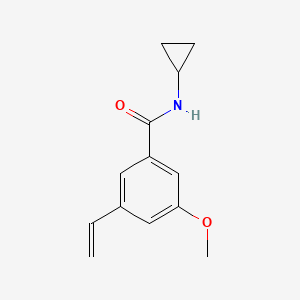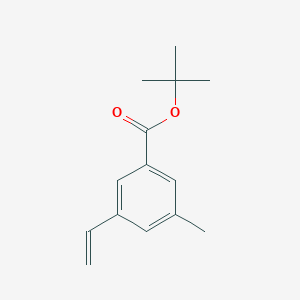
tert-Butyl 3-methyl-5-vinylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-methyl-5-vinylbenzoate: is an organic compound with the molecular formula C14H18O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-butyl group, and the benzene ring is substituted with a methyl group and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: tert-Butyl 3-methyl-5-vinylbenzoate can be synthesized through the esterification of 3-methyl-5-vinylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to drive the reaction to completion.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 3-methyl-5-vinylbenzoic acid with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3-methyl-5-vinylbenzoate can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced using hydrogenation techniques to convert the vinyl group into an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Epoxides and Diols: From oxidation reactions.
Ethyl-substituted Benzoates: From reduction reactions.
Halogenated Benzoates: From substitution reactions.
Scientific Research Applications
Chemistry:
Polymer Synthesis: tert-Butyl 3-methyl-5-vinylbenzoate is used as a monomer in the synthesis of specialty polymers with unique properties.
Catalysis: It serves as a ligand in catalytic systems for various organic transformations.
Biology and Medicine:
Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications due to their bioactive properties.
Biochemical Studies: It is used in studying enzyme-substrate interactions and metabolic pathways.
Industry:
Material Science: Utilized in the development of advanced materials with specific mechanical and thermal properties.
Fragrance and Flavor Industry: Employed as an intermediate in the synthesis of aromatic compounds.
Mechanism of Action
The mechanism by which tert-Butyl 3-methyl-5-vinylbenzoate exerts its effects depends on its application. In polymer synthesis, it acts as a reactive monomer that undergoes polymerization to form long-chain polymers. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways and physiological responses.
Comparison with Similar Compounds
tert-Butyl benzoate: Lacks the methyl and vinyl substituents, making it less reactive in certain chemical reactions.
3-methylbenzoic acid: Does not have the tert-butyl ester group, affecting its solubility and reactivity.
Vinylbenzoic acid: Lacks the tert-butyl and methyl groups, which influences its polymerization behavior and chemical stability.
Uniqueness: tert-Butyl 3-methyl-5-vinylbenzoate is unique due to the combination of its tert-butyl ester group, methyl group, and vinyl group, which confer distinct chemical properties and reactivity patterns. This makes it a versatile compound in various chemical and industrial applications.
Properties
IUPAC Name |
tert-butyl 3-ethenyl-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-6-11-7-10(2)8-12(9-11)13(15)16-14(3,4)5/h6-9H,1H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUZFZAGGKAONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC(C)(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
